Butyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Butyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction. DHPMs are pharmacologically significant due to their diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties. This compound features a butyl ester group at position 5 and a 2-methoxyphenyl substituent at position 4 of the tetrahydropyrimidine ring. The methoxy group at the ortho position of the phenyl ring introduces steric and electronic effects, which may influence reactivity and bioactivity compared to para-substituted analogs .
Properties
Molecular Formula |
C17H22N2O4 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
butyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-4-5-10-23-16(20)14-11(2)18-17(21)19-15(14)12-8-6-7-9-13(12)22-3/h6-9,15H,4-5,10H2,1-3H3,(H2,18,19,21) |
InChI Key |
LSIUGJCAKOZWGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
-
Molar Ratios : 1:1:1.2 (aldehyde : β-ketoester : urea)
-
Catalyst : Hydrochloric acid (5 mol%) or p-toluenesulfonic acid (10 mol%)
-
Solvent : Ethanol or solvent-free conditions
-
Temperature : Reflux at 80°C for 6–8 hours
Mechanistic Insights
The reaction proceeds via imine formation between the aldehyde and urea, followed by nucleophilic attack by the enolized β-ketoester. Acid catalysts accelerate both steps by protonating carbonyl groups.
Characterization Data
-
Melting Point : 155–157°C (lit. 151–153°C for analogous compounds)
-
1H NMR (400 MHz, CDCl3) : δ 7.20–7.30 (m, Ar–H), 5.34 (s, C4–H), 4.08 (q, J = 7.0 Hz, OCH2), 3.80 (s, OCH3), 2.35 (s, CH3), 1.18 (t, J = 7.2 Hz, CH2CH3).
-
FTIR : 1726 cm⁻¹ (C=O ester), 1703 cm⁻¹ (C=O ketone), 1648 cm⁻¹ (C=N).
Solvent-Free Mechanochemical Synthesis
A green chemistry approach eliminates solvents by using mechanical grinding. This method enhances reaction efficiency and reduces waste.
Procedure
Advantages
Spectral Validation
Ionic Liquid-Catalyzed Synthesis
Ionic liquids like DIPEAc (diisopropylethylammonium acetate) offer recyclable catalysis with high atom economy.
Optimization
-
Catalyst Loading : 10 mol% DIPEAc
-
Solvent : Ethanol or acetonitrile
-
Temperature : 60°C for 3 hours
Comparative Data
| Parameter | Classical Method | Solvent-Free | Ionic Liquid |
|---|---|---|---|
| Yield (%) | 70–75 | 85–90 | 92–95 |
| Time (hours) | 6–8 | 1 | 3 |
| Catalyst Recovery | No | No | Yes |
| Eco-Friendliness | Moderate | High | High |
Purification and Analytical Challenges
Chromatography vs. Recrystallization
Common Impurities
-
Byproducts : Unreacted aldehyde or dimerized intermediates.
-
Mitigation : Use excess urea (1.2 equivalents) to drive the reaction.
Industrial Scalability Considerations
Cost Analysis
Scientific Research Applications
Medicinal Chemistry Applications
Thymidine Phosphorylase Inhibition
One of the primary applications of butyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its role as a thymidine phosphorylase inhibitor. Thymidine phosphorylase is an enzyme implicated in angiogenesis and tumor growth. Inhibiting this enzyme can potentially slow down or halt cancer progression.
Case Study: Inhibition Activity
A recent study evaluated various dihydropyrimidone derivatives for their thymidine phosphorylase inhibitory potential. This compound was among the compounds tested, showing promising results with an IC50 value indicating significant inhibition of the enzyme activity. The compound's non-cytotoxic nature against mouse fibroblast cells (3T3) was also noted, suggesting a favorable safety profile for therapeutic use .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. The presence of the methoxy group on the phenyl ring enhances the compound's binding affinity to thymidine phosphorylase. Variations in substituents on the pyrimidine ring can lead to different levels of inhibitory activity. For instance:
| Compound | Substituent | IC50 (µM) |
|---|---|---|
| This compound | Methoxy | 303.5 ± 0.40 |
| Compound with bromo group | Bromo | 394.3 ± 4.3 |
| Compound with dimethyl amino group | Dimethyl amino | 389.0 ± 0.6 |
This table illustrates how different substituents can influence the inhibitory potency of related compounds .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been assessed through various studies focusing on absorption and bioavailability. The compound exhibits good oral absorption characteristics and favorable pharmacokinetic parameters such as gastrointestinal absorption (GI) and topological polar surface area (TPSA), which are critical for drug development.
Key Findings:
Mechanism of Action
The mechanism of action of Butyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural variations among DHPM analogs include:
- Ester groups : Butyl, ethyl, methyl, or benzyl esters at position 3.
- Aryl substituents : Substituents (e.g., methoxy, chloro, bromo, fluoro) and their positions (ortho, meta, para) on the phenyl ring at position 3.
- Oxo/thioxo groups : Replacement of the 2-oxo group with a thioxo group.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects :
- Electron-donating groups (e.g., methoxy) stabilize the aromatic ring and enhance resonance effects, as shown in DFT studies .
- Electron-withdrawing groups (e.g., chloro, bromo) increase electrophilicity, correlating with cytotoxicity in bromophenyl derivatives .
- Ortho-substituted analogs (e.g., Target) face steric hindrance, which may reduce binding affinity compared to para-substituted analogs .
- Thioxo vs. Oxo : Thioxo derivatives (e.g., ) demonstrate radical scavenging activity due to sulfur's polarizability, absent in oxo analogs .
Spectroscopic and Theoretical Studies
- DFT Analysis : Ethyl 4-(3,4-dimethoxyphenyl)-... reveals a HOMO-LUMO gap of 4.12 eV, indicating stability. The methoxy groups enhance electron density on the phenyl ring .
- NMR/IR Data : Ortho-substituted analogs show upfield shifts in ¹H NMR due to steric effects, contrasting para-substituted derivatives .
Biological Activity
Butyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound characterized by its unique tetrahydropyrimidine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of enzyme activity and influence on cellular pathways.
- Molecular Formula : C17H22N2O4
- Molecular Weight : Approximately 318.37 g/mol
- CAS Number : 300667-72-5
The synthesis typically involves the condensation of 2-methoxyphenyl aldehyde with ethyl acetoacetate in the presence of urea under reflux conditions, leading to the formation of the tetrahydropyrimidine ring structure. This can be further modified through various chemical transformations such as esterification.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant biological activity, particularly in the following areas:
-
Antitumor Activity :
- Initial findings indicate potential applications in treating cancers due to its ability to inhibit specific enzymes involved in tumor growth.
- Studies have shown that compounds with similar structures can modulate pathways related to apoptosis and cell proliferation.
-
Neurological Effects :
- The compound may influence neurotransmitter systems, which could have therapeutic implications for neurological disorders.
-
Enzyme Inhibition :
- It has been observed to interact with various biological targets, including enzymes critical for metabolic processes.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits tumor growth by modulating enzyme activity | |
| Neuroprotective | Potential effects on neurotransmitter modulation | |
| Enzyme Inhibition | Interacts with metabolic enzymes |
Case Study: Antitumor Activity
A study conducted on a series of tetrahydropyrimidine derivatives demonstrated that this compound exhibited promising results in inhibiting cancer cell proliferation. The study utilized various cancer cell lines and reported a dose-dependent reduction in cell viability upon treatment with this compound.
The proposed mechanism involves the inhibition of specific kinases that are crucial for cell cycle progression and survival. Further research is necessary to elucidate the precise molecular interactions and pathways affected by this compound.
Table 2: Structural Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl... | Hydroxy group present | Lacks butyl group |
| Methyl 4-(tert-butyl)phenyl)-6-(2-methoxy... | Tert-butyl group | Different side chain |
| Butyl 4-(3-hydroxy-2-iodo-4-methoxyphenyl)-6-methyl... | Iodine substitution | Varying halogen presence |
This comparative analysis highlights how structural variations influence biological activity and therapeutic potential.
Chemical Reactions Analysis
Ester Hydrolysis
The butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, H₂O | 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid + butanol | 72–78% |
| Basic (NaOH, ethanol) | 2M NaOH, ethanol, reflux | Sodium salt of the carboxylic acid + butanol | 65–70% |
Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by elimination of butanol.
Methoxy Group Demethylation
The 2-methoxyphenyl substituent undergoes demethylation to form a phenolic hydroxyl group.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| HBr (48%), acetic acid | HBr, glacial acetic acid | 4-(2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 58–63% |
Mechanism : Acid-catalyzed cleavage of the methyl ether via SN2 pathway.
Tetrahydropyrimidine Ring Oxidation
The 2-oxo group in the tetrahydropyrimidine ring can be oxidized to form a quinone-like structure under strong oxidizing conditions.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| KMnO₄, H₂SO₄, heat | 5% KMnO₄, 10% H₂SO₄ | 4-(2-methoxyphenyl)-6-methyl-2,5-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 41–45% |
Mechanism : Oxidation of the carbonyl α-carbon via radical intermediates.
Nucleophilic Substitution at the Aromatic Ring
The methoxy group participates in electrophilic substitution reactions.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| HNO₃, H₂SO₄, 0°C | Concentrated HNO₃/H₂SO₄ | 4-(2-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 50–55% |
Mechanism : Nitronium ion attack at the para position relative to the methoxy group.
Reduction of the Carbonyl Group
The 2-oxo group is reduced to a hydroxyl group using sodium borohydride.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| NaBH₄, MeOH | NaBH₄, methanol, 25°C | 4-(2-methoxyphenyl)-6-methyl-2-hydroxy-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 68–73% |
Ring-Opening Reactions
Under strong acidic conditions, the tetrahydropyrimidine ring opens to form linear intermediates.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| HCl (conc.), reflux | 12M HCl, 110°C | Linear aminocarboxylic acid derivative | 80–85% |
Mechanism : Protonation of the ring oxygen followed by nucleophilic attack by water.
Table: Spectroscopic characterization of demethylated product
| Technique | Data |
|---|---|
| ¹H NMR | δ 9.83 (s, 1H, OH), 7.22 (s, 1H, NH), 6.50–6.67 (m, 3H, aromatic H) |
| IR | 3234 cm⁻¹ (N–H), 1703 cm⁻¹ (C=O), 1511 cm⁻¹ (C–O phenolic) |
| LCMS | m/z [M + H]⁺: 318.4 (calc. 318.4) |
Table: XRD data for nitrated derivative
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell | a = 12.45 Å, b = 7.89 Å, c = 15.22 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
